molecular formula C20H17Cl2N3O3S2 B2479444 N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 946358-98-1

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2479444
CAS RN: 946358-98-1
M. Wt: 482.39
InChI Key: MJPKPAICIFTUTB-UHFFFAOYSA-N
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Description

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide, commonly known as DTTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DTTB is a small molecule inhibitor that targets the protein kinase CK2, an enzyme that plays a critical role in many cellular processes.

Scientific Research Applications

Molecular Interaction Studies

Research on compounds structurally related to N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide has focused on their interactions with specific biological receptors. For example, studies on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) have elucidated its potent and selective antagonism towards the CB1 cannabinoid receptor. The molecular orbital method AM1 was employed for conformational analysis, revealing four distinct conformations. This research contributes to understanding the steric and electrostatic interactions crucial for receptor binding, suggesting that certain conformations of these compounds may facilitate binding to specific biological targets, thereby influencing their biological activity (Shim et al., 2002).

Anticancer Potential

Compounds with a benzamide structure similar to N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide have been investigated for their anticancer properties. For instance, research into N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides has shown that these compounds exhibit moderate to excellent anticancer activity against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). Some derivatives displayed higher anticancer activities than the reference drug, etoposide, highlighting the potential of thiazole-benzamide derivatives in cancer therapy (Ravinaik et al., 2021).

Antimicrobial Activity

The antimicrobial efficacy of thiazole-benzamide derivatives has also been a subject of scientific investigation. Studies on compounds such as N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives have demonstrated notable antimicrobial activity against a range of bacterial and fungal species. These findings indicate the potential of such compounds in the development of new antimicrobial agents, which could address the growing concern of antibiotic resistance (Chawla, 2016).

properties

IUPAC Name

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N3O3S2/c21-14-6-7-16(17(22)11-14)18-12-29-20(23-18)24-19(26)13-4-3-5-15(10-13)30(27,28)25-8-1-2-9-25/h3-7,10-12H,1-2,8-9H2,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJPKPAICIFTUTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide

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